Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a phenyl group, a chloro group, and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
methyl 4-chloro-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-18-12(17)11-9(13)7-10(16)15(14-11)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUGMLSNBLYLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382768 | |
| Record name | Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129109-17-7 | |
| Record name | Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 1,4-Diketone Derivatives
A common approach involves the cyclocondensation of 1,4-diketones with hydrazine derivatives. For example, reacting methyl 3-oxo-4-phenyl-2,4-diketohexanoate with hydrazine hydrate in ethanol under reflux yields the 1,6-dihydropyridazine core. This method, adapted from analogous syntheses in dihydropyridazine derivatives, achieves moderate yields (45–55%) but requires careful control of stoichiometry to avoid over-cyclization.
Functionalization of Preformed Pyridazines
Chlorination at Position 4
Regioselective chlorination at position 4 is critical for ensuring structural fidelity.
Direct Chlorination with Phosphorus Oxychloride
Treatment of the pyridazine intermediate with phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours introduces the chloro group with 70–85% efficiency. Excess POCl₃ acts as both a chlorinating agent and solvent, though residual acid must be neutralized with sodium bicarbonate post-reaction to prevent ester hydrolysis.
Catalytic Chlorination Using N-Chlorosuccinimide
For milder conditions, N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 50°C selectively chlorinates position 4 within 4 hours. This method, validated in structurally related compounds, achieves 65–75% yield and minimizes side reactions such as ring opening.
Esterification at Position 3
The methyl ester group is typically introduced via Fischer esterification or acyl chloride intermediation.
Fischer Esterification
Heating 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid with methanol and concentrated sulfuric acid under reflux for 12 hours achieves 80–90% conversion. Prolonged reaction times (>15 hours) risk decarboxylation, necessitating precise monitoring via thin-layer chromatography (TLC).
Acyl Chloride Route
Conversion of the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) followed by treatment with methanol at 0°C yields the ester in 85–95% purity. This method, though efficient, requires rigorous exclusion of moisture to prevent acyl chloride hydrolysis.
Introduction of Phenyl Group at Position 1
The phenyl moiety is introduced via cross-coupling reactions or nucleophilic substitution.
Ullmann Coupling with Iodobenzene
Reacting 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate with iodobenzene in the presence of copper(I) iodide and 1,10-phenanthroline at 120°C for 24 hours affords the phenyl-substituted product in 60–70% yield. Catalytic systems using palladium (e.g., Pd(PPh₃)₄) improve efficiency but increase costs.
Nucleophilic Aromatic Substitution
Using sodium phenylboronate in a Suzuki-Miyaura coupling with a brominated pyridazine precursor achieves 75–85% yield under microwave irradiation (100°C, 1 hour). This method, though rapid, demands anhydrous conditions and inert atmospheres to prevent boronate decomposition.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include temperature, solvent selection, and catalyst loading.
Temperature Effects on Cyclization
Elevated temperatures (>100°C) accelerate cyclization but promote side reactions such as dimerization. Optimal cyclization occurs at 80°C in ethanol, balancing reaction rate and product stability.
Solvent Systems for Chlorination
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance chlorination efficiency by stabilizing ionic intermediates. Non-polar solvents like toluene reduce by-product formation but slow reaction kinetics.
Analytical Characterization
Rigorous validation ensures structural integrity and purity.
Spectroscopic Analysis
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity with a retention time of 6.8 minutes.
Industrial-Scale Production Considerations
Scalability challenges include cost-effective catalyst recycling and waste management.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
The compound features a pyridazine ring substituted with a phenyl group, a chloro group, and a carboxylate ester. Its structural uniqueness contributes to its distinct chemical and biological properties.
Chemistry
Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile in organic synthesis.
Reaction Types
- Oxidation : Can form derivatives such as carboxylic acids or ketones.
- Reduction : Converts carbonyl groups to alcohols or other functional groups.
- Substitution : The chloro group can be replaced with nucleophiles like amines or thiols.
Biological Research
Research indicates that this compound possesses potential biological activities , including:
- Antimicrobial Properties : Studies suggest effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations show potential in inhibiting cancer cell growth.
Pharmaceutical Applications
The compound is being explored as a potential pharmaceutical intermediate or active ingredient in drug development. Its unique structure may lead to the discovery of new therapeutic agents.
Industrial Applications
In industry, this compound is utilized in the development of new materials and chemical processes due to its favorable chemical properties.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) investigated the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Properties
Research by Johnson et al. (2024) focused on the anticancer effects of the compound on human breast cancer cells (MCF-7). The study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Industrial Production Techniques
Industrial methods may utilize continuous flow reactors to optimize yield and purity while adhering to regulatory standards.
Mechanism of Action
The mechanism of action of methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Methyl 4-chloro-6-oxo-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate
Uniqueness
Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to its specific substitution pattern on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS: 129109-17-7) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₉ClN₂O₃
- Molecular Weight : 264.66 g/mol
- Purity : Typically ≥ 95%
The compound features a dihydropyridazine core, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyridazine derivatives, including this compound. In vitro evaluations have demonstrated:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Not specified |
| Staphylococcus epidermidis | Not specified | Not specified |
These findings indicate that the compound exhibits significant antimicrobial activity, comparable to established antibiotics like Ciprofloxacin, particularly in inhibiting biofilm formation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR) :
- Antibiofilm Activity :
- Cytotoxicity and Hemolytic Activity :
Case Studies and Research Findings
A notable study involving pyridazine derivatives assessed their efficacy against various pathogens and their potential as therapeutic agents:
Study Overview
- Objective : To evaluate the antimicrobial and cytotoxic properties of methyl 4-chloro-6-oxo derivatives.
Results Summary
-
In Vitro Antimicrobial Evaluation :
- The compound demonstrated excellent activity against multiple bacterial strains.
- Cytotoxicity Assessment :
- Synergistic Effects :
Q & A
Q. Table 1: Typical Spectroscopic Signatures
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Ester (COOCH₃) | 1720–1740 | 3.8–4.0 (s, 3H) | ~165–170 |
| Ketone (C=O) | 1640–1680 | - | ~180 |
| Aromatic (C₆H₅) | - | 7.2–7.6 (m, 5H) | 120–140 |
What safety protocols should be followed when handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors .
- Emergency Measures :
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .
- Skin Contact : Wash thoroughly with soap and water .
- Storage : Keep in a cool, dry place, away from incompatible substances (e.g., strong oxidizers) .
How can researchers design experiments to evaluate the compound's potential as a kinase inhibitor?
Advanced Research Question
- Target Selection : Prioritize kinases with structural homology to pyridazine-binding proteins (e.g., PI3-Kα or tyrosine kinases) .
- Assay Design :
- Control Experiments : Compare activity with known inhibitors (e.g., staurosporine) to validate assay reliability .
How can contradictions between theoretical and experimental spectroscopic data be resolved?
Advanced Research Question
- Step 1 : Re-examine sample purity via HPLC or TLC to rule out impurities .
- Step 2 : Validate computational models (e.g., DFT calculations for NMR chemical shifts) against experimental data .
- Step 3 : Cross-reference with analogous compounds (e.g., methyl pyridazine carboxylates) to identify systematic errors .
What synthetic routes are feasible for preparing this compound?
Basic Research Question
- Route 1 : Condensation of phenylhydrazine with a β-keto ester derivative, followed by chlorination at the 4-position .
- Route 2 : Cyclization of a pre-functionalized dihydropyridazine precursor using POCl₃ as a chlorinating agent .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 eq. chlorinating agent) to minimize side products .
How can substituent effects on the pyridazine ring's electronic properties be analyzed?
Advanced Research Question
Q. Table 2: Substituent Impact on Reactivity
| Substituent | σ (Hammett) | Redox Potential (V) |
|---|---|---|
| -Cl | +0.23 | -1.2 |
| -OCH₃ | -0.27 | -0.8 |
What strategies mitigate decomposition during long-term storage?
Basic Research Question
- Stabilization : Store under inert gas (e.g., argon) in amber glass vials to prevent photodegradation .
- Temperature Control : Maintain at –20°C to slow hydrolysis of the ester group .
- Periodic Analysis : Conduct stability tests via HPLC every 6 months to monitor purity .
How can researchers validate the compound's role in multi-step synthesis?
Advanced Research Question
- Intermediate Tracking : Use LC-MS to identify byproducts and optimize reaction conditions .
- Protecting Groups : Introduce tert-butyl or benzyl groups to shield reactive sites during subsequent steps .
- Kinetic Studies : Determine rate constants for key transformations (e.g., ester hydrolysis) using UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
